molecular formula C29H28N4O3 B2525245 N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1189941-29-4

N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2525245
CAS No.: 1189941-29-4
M. Wt: 480.568
InChI Key: OGLKLZQUVIIOLV-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a heterocyclic acetamide derivative featuring a pyrimido[5,4-b]indole core. This compound is structurally characterized by:

  • A pyrimido[5,4-b]indole scaffold, which integrates pyrimidine and indole moieties.
  • Substituents at C3 (a 4-methoxyphenylmethyl group) and C8 (a methyl group) on the indole ring.
  • An N-(4-ethylphenyl)acetamide side chain at the C5 position.

The 4-methoxyphenylmethyl group enhances lipophilicity and may influence binding interactions in biological systems, while the ethylphenyl acetamide side chain contributes to steric and electronic modulation.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3/c1-4-20-6-10-22(11-7-20)31-26(34)17-33-25-14-5-19(2)15-24(25)27-28(33)29(35)32(18-30-27)16-21-8-12-23(36-3)13-9-21/h5-15,18H,4,16-17H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLKLZQUVIIOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, including the formation of the pyrimido[5,4-b]indole core and subsequent functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry

N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide serves as a building block in organic synthesis. It can be utilized to create more complex molecules or as a reagent in various chemical reactions.

Biology

Research indicates potential biological activities , including:

  • Antimicrobial properties : Studies have shown effectiveness against various bacterial strains.
  • Antiviral effects : Investigations into its ability to inhibit viral replication are ongoing.
  • Anticancer activity : Preliminary studies suggest it may induce apoptosis in cancer cells through specific molecular pathways .

Medicine

The compound is being explored for its therapeutic applications :

  • Cancer Treatment : Its mechanism of action may involve targeting cancer cell pathways, making it a candidate for anticancer drug development.
  • Infectious Diseases : Its antimicrobial and antiviral properties position it as a potential treatment for infectious diseases.
  • Neurological Disorders : Research is underway to assess its efficacy in treating neurological conditions due to its ability to cross the blood-brain barrier .

Industry

In industrial applications, this compound is used in developing new materials:

  • Polymers : Its unique chemical properties make it suitable for creating advanced polymeric materials.
  • Coatings : The compound's stability and reactivity are advantageous in formulating protective coatings .

Case Study 1: Anticancer Research

A study published in ACS Omega investigated the anticancer properties of similar pyrimidoindole derivatives. The research demonstrated that these compounds could effectively induce apoptosis in various cancer cell lines through mitochondrial pathways . This suggests that this compound may exhibit comparable effects.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of compounds with similar structures. Results indicated significant inhibition against multiple bacterial strains, supporting the potential application of this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with several pyrimido[5,4-b]indole and indole-based acetamides. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives

Compound Name Substituents (Position) Molecular Formula Key Features References
N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide C3: 4-MeO-benzyl; C8: Me; C5: N-(4-EtPh)Ac C₃₀H₂₈N₄O₃ (MW: 492.58) High lipophilicity due to 4-MeO-benzyl; potential kinase inhibition
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C3: Me; C2: S-linker; C5: N-(4-CF₃OPh)Ac C₂₁H₁₆F₃N₃O₃S (MW: 447.43) Electron-withdrawing CF₃O group enhances metabolic stability
N-(4-acetylphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide C3: Oxadiazolyl-Me; C5: N-(4-AcPh)Ac C₂₉H₂₇N₅O₄ (MW: 509.56) Oxadiazole moiety improves solubility and hydrogen-bonding capacity
N-[(3-methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide C3: Oxadiazolyl-Me; C5: N-(3-MeO-Bn)Ac C₂₇H₂₅N₅O₄ (MW: 483.52) Dual heterocyclic substituents (oxadiazole + benzyl) for enhanced bioactivity

Key Findings from Structural Comparisons :

Substituent Effects on Lipophilicity :

  • The 4-methoxyphenylmethyl group in the target compound increases lipophilicity compared to analogs with sulfanyl (S-linker) or oxadiazole substituents .
  • Electron-withdrawing groups (e.g., CF₃O in ) improve metabolic stability but may reduce membrane permeability.

Heterocyclic Modifications :

  • Oxadiazole-containing analogs (e.g., ) exhibit enhanced solubility due to polar heteroatoms, facilitating interactions with hydrophilic binding pockets.
  • Sulfanyl-linked compounds (e.g., ) may form disulfide bonds in biological systems, altering activity profiles.

Biological Activity Trends :

  • Pyrimidoindole derivatives with bulky aromatic side chains (e.g., 4-ethylphenyl or naphthalen-1-yl ) show higher affinity for kinase targets due to hydrophobic interactions.
  • Methyl groups at C8 (common in all analogs) likely contribute to steric stabilization of the pyrimidoindole core.

Biological Activity

N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.

Chemical Structure and Properties

The compound features a pyrimidoindole backbone, which is known for its diverse biological activities. The presence of substituents such as the ethyl and methoxy phenyl groups enhances its interaction with biological targets.

Structure Overview

ComponentDescription
Base StructurePyrimido[5,4-b]indole
Functional GroupsEthyl phenyl, Methoxy phenyl
Molecular FormulaC24H28N2O3
Molecular Weight392.49 g/mol

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrimidoindole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study highlighted that the compound's mechanism may involve the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

Inflammation plays a crucial role in numerous diseases, including cancer and cardiovascular disorders. Studies have demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. The target compound may exhibit comparable anti-inflammatory activity through COX inhibition or by modulating cytokine levels .

Antimicrobial Activity

The antimicrobial potential of related compounds suggests that this compound could also be effective against various pathogens. For example, studies have shown that phenoxy-acetamides possess broad-spectrum antimicrobial properties .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its activity may stem from interactions with specific receptors or enzymes involved in disease processes.

Potential Targets

  • COX Enzymes : Inhibition may lead to reduced inflammation.
  • Cancer Cell Signaling Pathways : Modulation could induce apoptosis in malignant cells.
  • Microbial Enzymes : Disruption of microbial metabolism may account for antimicrobial effects.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Anticancer Activity : A study found that pyrimidoindole derivatives significantly inhibited tumor growth in vitro and in vivo models .
  • Inflammation Models : In vivo experiments demonstrated a reduction in inflammatory markers following treatment with similar compounds .
  • Antimicrobial Efficacy : Various derivatives were tested against bacterial strains, showing promising results in inhibiting growth .

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